molecular formula C7H6ClNO B6251140 7-Chloro-2,3-dihydrofuro[2,3-c]pyridine CAS No. 193605-53-7

7-Chloro-2,3-dihydrofuro[2,3-c]pyridine

Cat. No. B6251140
CAS RN: 193605-53-7
M. Wt: 155.58 g/mol
InChI Key: SQTNGCUVVSUCKT-UHFFFAOYSA-N
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Description

“7-chloro-2H,3H-furo[2,3-c]pyridine” is a chemical compound with the molecular formula C7H6ClNO . It has an average mass of 155.582 Da and a monoisotopic mass of 155.013794 Da . This compound is used in the synthetic preparation of many useful biological compounds .


Molecular Structure Analysis

The molecular structure of “7-chloro-2H,3H-furo[2,3-c]pyridine” is based on its molecular formula, C7H6ClNO . More detailed structural analysis can be found in various databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-chloro-2H,3H-furo[2,3-c]pyridine” include its molecular formula (C7H6ClNO), average mass (155.582 Da), and monoisotopic mass (155.013794 Da) .

Safety and Hazards

While specific safety and hazard information for “7-chloro-2H,3H-furo[2,3-c]pyridine” is not available, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The future directions of “7-chloro-2H,3H-furo[2,3-c]pyridine” research could involve its use in the construction of photosensitizers for specific imaging and photodynamic ablation of bacteria , as well as the development of new pyridine derivatives as inhibitors with antiproliferative potential .

properties

IUPAC Name

7-chloro-2,3-dihydrofuro[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-7-6-5(1-3-9-7)2-4-10-6/h1,3H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTNGCUVVSUCKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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